N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt
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Overview
Description
N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt is a chemical compound with the molecular formula C22H35N3O5S and a molecular weight of 453.6 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a nitrophenylsulfenyl group attached to the L-threonine amino acid, with di(cyclohexyl)ammonium as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt typically involves the following steps:
Protection of the Threonine Hydroxyl Group: The hydroxyl group of L-threonine is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Introduction of the Nitrophenylsulfenyl Group: The protected L-threonine is then reacted with a nitrophenylsulfenyl chloride in the presence of a base, such as triethylamine, to introduce the nitrophenylsulfenyl group.
Deprotection: The protecting group is removed to yield the free hydroxyl group.
Formation of the DI(cyclohexyl)ammonium Salt: The final step involves the addition of di(cyclohexyl)amine to form the DI(cyclohexyl)ammonium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenylsulfenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted threonine derivatives depending on the nucleophile used.
Scientific Research Applications
N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt has several scientific research applications:
Chemistry: Used as a reagent in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt involves its ability to act as a protecting group for amino acids. The nitrophenylsulfenyl group protects the amino acid from unwanted reactions during peptide synthesis. Upon completion of the synthesis, the protecting group can be selectively removed, yielding the desired peptide.
Comparison with Similar Compounds
Similar Compounds
- N-O-Nitrophenylsulfenyl-L-serine DI(cyclohexyl)ammonium salt
- N-O-Nitrophenylsulfenyl-L-cysteine DI(cyclohexyl)ammonium salt
- N-O-Nitrophenylsulfenyl-L-valine DI(cyclohexyl)ammonium salt
Uniqueness
N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt is unique due to the presence of the threonine moiety, which contains both a hydroxyl and an amino group. This dual functionality allows for more versatile chemical reactions and applications compared to similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(13)9(10(14)15)11-18-8-5-3-2-4-7(8)12(16)17/h11-13H,1-10H2;2-6,9,11,13H,1H3,(H,14,15)/t;6-,9+/m.1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVBJZTVYWZAQK-VPDPXZGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585234 |
Source
|
Record name | N-[(2-Nitrophenyl)sulfanyl]-L-threonine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14921-33-6 |
Source
|
Record name | N-[(2-Nitrophenyl)sulfanyl]-L-threonine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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